
4-羟基-5-(吲哚-6-基甲亚甲基)-3-苯基-1H-咪唑-2-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione, or 4-OH-IMT, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the natural product indol-6-ylidenemethyl (IMT), which was first isolated from the mushroom Coprinus comatus in the 1980s. 4-OH-IMT has been studied extensively since then, and has been found to have a variety of biochemical and physiological effects.
科学研究应用
化学合成和结构分析
化合物4-羟基-5-(吲哚-6-基甲亚甲基)-3-苯基-1H-咪唑-2-硫酮以其参与各种合成过程而闻名。例如,Klásek等人(2010年)研究了苯基-氨基喹啉二酮与烷基或芳基异硫氰酸酯的反应,导致包括苯基-1H-咪唑-2-硫酮在内的化合物。这些化合物通过核磁共振、红外、质谱数据和X射线衍射进行了表征,突显了它们的结构复杂性和在合成化学中的潜力(Klásek等人,2010年)。
生物活性和药理学
虽然对4-羟基-5-(吲哚-6-基甲亚甲基)-3-苯基-1H-咪唑-2-硫酮的直接研究有限,但其结构类似物已被广泛研究用于各种生物活性。例如,McCarthy等人(1990年)探索了1-(噻吩基烷基)咪唑-2(3H)-硫酮作为多巴胺β-羟化酶的竞争性抑制剂,展示了咪唑硫酮衍生物的潜在药理应用(McCarthy et al., 1990)。同样,Verma等人(2019年)合成了席夫碱吲哚衍生物,包括噁二唑、噻唑烷酮和氮杂环丙酮基团,表现出显著的抗菌、抗氧化、抗结核和抗癌活性(Verma et al., 2019)。
在材料科学中的潜力
与4-羟基-5-(吲哚-6-基甲亚甲基)-3-苯基-1H-咪唑-2-硫酮结构相关的化合物在材料科学中可能具有重要意义。例如,Kuhn和Kratz(1993年)报告了通过还原咪唑-2-(3H)-硫酮改进合成咪唑-2-亚甲基的过程,这个过程可能与开发具有独特性能的新材料相关(Kuhn & Kratz, 1993)。
属性
IUPAC Name |
4-hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-13-8-9-19-15(13)10-12)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRSVOVNHDPJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=CC=NC4=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

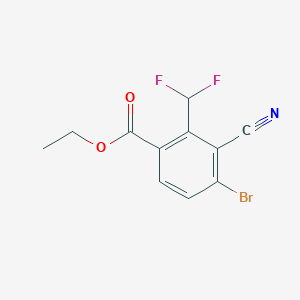
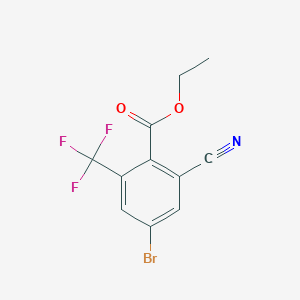
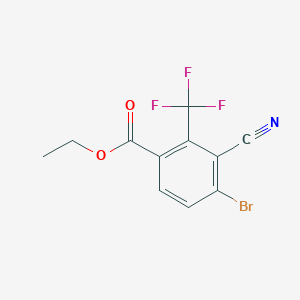
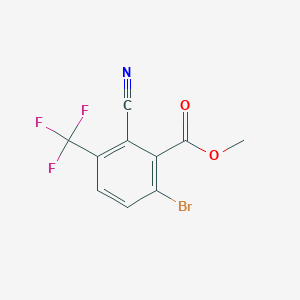
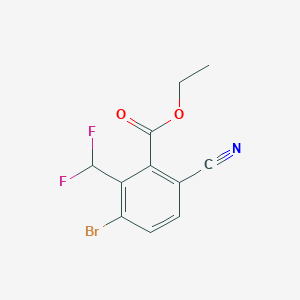

![3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414450.png)
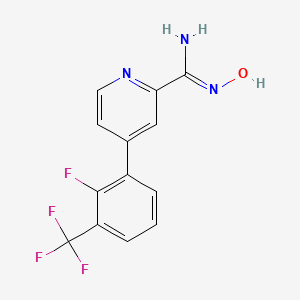

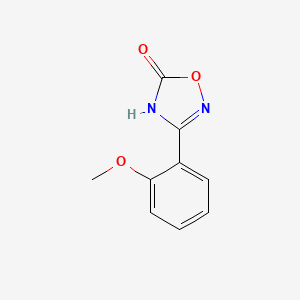
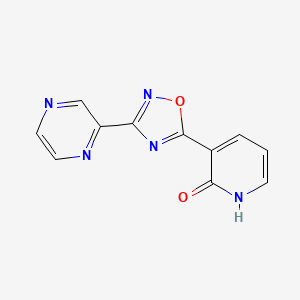
![(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid](/img/structure/B1414458.png)
![(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414459.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)